2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene

Physical organic chemistry Kinetic stability Sigmatropic rearrangement

2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene (CAS 61866-38-4, synonym cyclobuta[1,2-b]pyrrole) is a C₆H₅N bicyclic heterocycle containing a fused cyclobutane–pyrrole framework. With a monoisotopic mass of 91.04 Da, it belongs to the azabicyclo[3.2.0]heptane class but bears a fully unsaturated triene system that distinguishes it from the more extensively studied saturated 2-azabicyclo[3.2.0]heptane scaffolds employed as conformationally restricted building blocks in medicinal chemistry.

Molecular Formula C6H5N
Molecular Weight 91.11 g/mol
CAS No. 61866-38-4
Cat. No. B14544564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene
CAS61866-38-4
Molecular FormulaC6H5N
Molecular Weight91.11 g/mol
Structural Identifiers
SMILESC1=CC2=C1C=CN2
InChIInChI=1S/C6H5N/c1-2-6-5(1)3-4-7-6/h1-4,7H
InChIKeyUMFQMWQYIRLRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene (CAS 61866-38-4): Core Identity and Sourcing Context


2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene (CAS 61866-38-4, synonym cyclobuta[1,2-b]pyrrole) is a C₆H₅N bicyclic heterocycle containing a fused cyclobutane–pyrrole framework . With a monoisotopic mass of 91.04 Da, it belongs to the azabicyclo[3.2.0]heptane class but bears a fully unsaturated triene system that distinguishes it from the more extensively studied saturated 2-azabicyclo[3.2.0]heptane scaffolds employed as conformationally restricted building blocks in medicinal chemistry . The compound is primarily encountered as a reactive intermediate in physical organic chemistry investigations rather than as a stocked catalog item, and its procurement typically requires custom synthesis or specialist fine-chemical suppliers.

Why Generic Substitution Is Not Advisable for 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene


The 2-azabicyclo[3.2.0]hepta-1(5),3,6-triene framework cannot be freely substituted by other azabicyclo[3.2.0] isomers, indole, or indolizine derivatives because ring strain, anti-Bredt character, and the fully unsaturated triene system confer reactivity and stability profiles that differ fundamentally from those of aromatic comparators [1]. Simple indole (C₈H₇N, pKₐ ≈ 16.2) behaves as a stable aromatic heterocycle susceptible to electrophilic substitution, whereas the title compound is described as a highly strained anti-Bredt imine that undergoes thermal sigmatropic rearrangement at ambient temperature [1][2]. Generic replacement without verifying compatibility with the specific experimental conditions risks consuming the compound through unintended thermal or photochemical pathways. The limited quantitative evidence summarized below underscores that compound-specific validation—not class-level assumptions—must guide procurement decisions.

Quantitative Differentiation Evidence: 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene vs. Comparators


Thermal Rearrangement Barrier: 2-Azabicyclo[3.2.0]hepta-1,3,6-triene vs. 4-Azaspiro[2.4]hepta-1,4,6-triene

The target compound 6 thermally rearranges to 4-azaspiro[2.4]hepta-1,4,6-triene (7) via a 1,5-sigmatropic shift with a free-energy barrier (ΔG‡) of 20.0 ± 0.5 kcal/mol at 267 K [1]. At room temperature, the equilibrium composition is [7] / [6] = 5, indicating that the azaspiro isomer is thermodynamically favored [1]. This explicitly quantifies the relative instability of the 2-azabicyclo[3.2.0] framework under thermal conditions—a behavior not shared by aromatic heterocycles such as indole.

Physical organic chemistry Kinetic stability Sigmatropic rearrangement

Photochemical Origin: Distinct Formation Pathway vs. Indole and Indolizine

Compound 6 is generated exclusively via photochemical four-electron electrocyclization of didehydroazepine (2) inside a hemicarcerand under broadband irradiation (λ > 320 nm) at cryogenic temperatures (−74 to −84 °C) [1]. In contrast, indole and indolizine are thermally stable aromatic compounds accessible by numerous classical synthetic routes (Fischer indole synthesis, Chichibabin reaction, etc.) that do not require photochemical activation or nanoscale confinement [2]. No thermal route to unsolvated, non-encapsulated compound 6 has been reported.

Photochemistry Reaction mechanism Nitrene rearrangement

Ring Strain and Anti-Bredt Character: Qualitative Differentiation from Aromatic Bicyclic Heterocycles

Compound 6 is explicitly characterized as a 'highly strained anti-Bredt imine' in the primary literature [1]. The anti-Bredt designation indicates that the nitrogen lone pair cannot achieve resonance stabilization through planarity at the bridgehead, a constraint that does not apply to indole (planar, fully aromatic, 10-π-electron system) or indolizine (planar, aromatic bridgehead nitrogen with resonance delocalization) [2]. Computational studies on anti-Bredt imines indicate strain energies 20–40 kcal/mol higher than their relaxed planar analogs, though no explicit strain energy calculation for compound 6 itself has been reported [3].

Ring strain Anti-Bredt imine Molecular stability

Best-Fit Research Application Scenarios for 2-Azabicyclo[3.2.0]hepta-1(5),3,6-triene


Mechanistic Probe in Phenylnitrene Rearrangement Studies

The primary documented use of 2-azabicyclo[3.2.0]hepta-1,3,6-triene (6) is as a mechanistic probe for elucidating the phenylnitrene rearrangement pathway. The quantitative thermal barrier (ΔG‡ = 20.0 ± 0.5 kcal/mol) and equilibrium ratio ([7]/[6] = 5) measured by Warmuth and Makowiec provide kinetic benchmarks against which computational models of nitrene rearrangements are validated [1]. This compound is essential only for research groups specifically investigating the branching between electrocyclization and ring-contraction pathways of nitrenes.

Hemicarcerand Inner-Phase Photochemistry and Confinement Effects

Because compound 6 is generated and observed exclusively inside a hemicarcerand, it serves as a reporter for inner-phase dynamics, confinement-controlled reactivity, and host–guest stabilization of otherwise transient species [1]. Researchers studying supramolecular catalysis or molecular flask effects may find compound 6 a valuable spectroscopic marker, provided they have the infrastructure for hemicarcerand synthesis and cryogenic photolysis.

Computational Benchmarking of Strained Bicyclic Imines

The anti-Bredt character and bridging imine functionality of compound 6 make it a challenging test case for density functional theory (DFT) and ab initio methods aimed at predicting strain energies, activation barriers, and equilibrium compositions of non-aromatic bicyclic imines [1][2]. Its experimental ΔG‡ and equilibrium data provide a rare, quantitative ground-truth for computational chemistry groups developing methods for strained heterocycles.

NOT Recommended: Medicinal Chemistry Scaffold or Synthetic Intermediate

Based on the evidence above, compound 6 is not recommended as a medicinal chemistry scaffold or general synthetic intermediate. Its cryogenic generation, thermal lability (equilibrium favorability ∼5:1 toward the azaspiro isomer at room temperature), and confinement requirement render it impractical for library synthesis, SAR exploration, or scale-up. Groups seeking a rigid azabicyclic template should instead evaluate the saturated 2-azabicyclo[3.2.0]heptane scaffold, which has demonstrated utility in DPP-4 inhibitors and other drug-discovery programs .

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